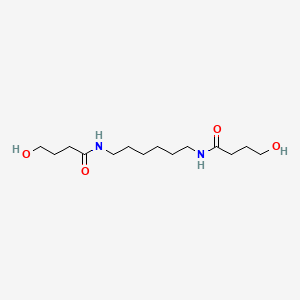

N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide)

Description

Properties

CAS No. |

94474-32-5 |

|---|---|

Molecular Formula |

C14H28N2O4 |

Molecular Weight |

288.38 g/mol |

IUPAC Name |

4-hydroxy-N-[6-(4-hydroxybutanoylamino)hexyl]butanamide |

InChI |

InChI=1S/C14H28N2O4/c17-11-5-7-13(19)15-9-3-1-2-4-10-16-14(20)8-6-12-18/h17-18H,1-12H2,(H,15,19)(H,16,20) |

InChI Key |

FCHCCQQVUZBSIR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCNC(=O)CCCO)CCNC(=O)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) typically involves the reaction of hexane-1,6-diamine with 4-hydroxybutyric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the amide groups results in primary or secondary amines.

Scientific Research Applications

N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biological pathways and processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the hexane-1,6-diyl backbone but differ in substituents and functional groups:

Key Observations :

- Hydrophobicity: The tert-butyl and methyl groups in VEENOX® 1098 and sulfonamide derivatives enhance hydrophobicity, whereas hydroxyl groups in the target compound increase polarity.

- Antioxidant Activity: VEENOX® 1098’s phenolic hydroxyl groups are critical for radical scavenging, a property absent in the tert-butylbenzamide analog .

- Synthetic Routes : The sulfonamide derivative () is synthesized via cyclodextrin-mediated N-alkylation, suggesting similar strategies could apply to the target compound’s synthesis .

Physical and Thermal Properties

Notes:

- The hydroxyl groups in the target compound may improve water solubility compared to VEENOX® 1098 or tert-butyl derivatives.

- VEENOX® 1098’s high thermal stability aligns with its use as a polymer stabilizer .

Biological Activity

N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide), a compound with the chemical formula C₁₄H₂₈N₂O₄, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide) is characterized by its amide linkages and hydroxybutyramide groups. The structure can be represented as follows:

The compound's molecular structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide) may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly nicotinamide N-methyltransferase (NNMT), which is implicated in various diseases including cancer and metabolic disorders .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells .

- Cellular Proliferation Modulation : Investigations have indicated that N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide) can influence cellular proliferation rates in certain cancer cell lines .

Therapeutic Applications

The biological activities of N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide) suggest several potential therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit NNMT, this compound may serve as a therapeutic agent in cancer treatment by modulating metabolic pathways associated with tumor growth .

- Metabolic Disorders : The modulation of enzymatic activity related to metabolism positions this compound as a candidate for treating metabolic disorders .

- Antioxidant Therapy : Its antioxidant properties could be explored in the context of diseases characterized by oxidative stress .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide):

In Vivo Studies

Limited in vivo studies have been reported; however, preliminary findings suggest promising results:

- Animal Models : Initial tests on animal models indicate that administration of N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide) leads to reduced tumor sizes and improved metabolic profiles.

Clinical Implications

While comprehensive clinical trials are still lacking, the existing data points toward the potential for N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide) to be developed into a therapeutic agent. Further research is necessary to establish dosing regimens and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.